1,2-Difluoro-4-iodobenzene
Overview
Description
1,2-Difluoro-4-iodobenzene is a compound with the molecular formula C6H3F2I . It is also known by other names such as 3,4-Difluoroiodobenzene and 1,2-Difluoro-4-iodo-benzene . The compound appears as a clear liquid that can range in color from colorless to pink or slightly brown .
Molecular Structure Analysis
The IUPAC name for 1,2-Difluoro-4-iodobenzene is the same . The InChI code is1S/C6H3F2I/c7-5-2-1-4(9)3-6(5)8/h1-3H
and the Canonical SMILES is C1=CC(=C(C=C1I)F)F
. The molecular weight of the compound is 239.99 g/mol . Physical And Chemical Properties Analysis
1,2-Difluoro-4-iodobenzene has a molecular weight of 239.99 g/mol . It is a clear liquid that can range in color from colorless to pink or slightly brown . The compound has a specific gravity of 2.00 and a refractive index of 1.56 .Scientific Research Applications
Synthesis Precursor
1,2-Difluoro-4-iodobenzene serves as a valuable precursor for various organic transformations. It is used in reactions based on the formation of benzynes and acts as an intermediate in syntheses involving regioselective bromination, ortho-metalation, and halogen/metal permutations. This utility is highlighted in the synthesis of derivatives like 1,2-dibromo-3-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene (Diemer, Leroux, & Colobert, 2011).
Organometallic Chemistry
In organometallic chemistry and transition-metal-based catalysis, 1,2-Difluoro-4-iodobenzene is increasingly recognized as a versatile solvent. Its fluorine substituents reduce the ability to donate π-electron density, making it suitable for use as a non-coordinating solvent or as a ligand that is readily displaced. This has implications for C-H and C-F bond activation reactions using reactive transition metal complexes (Pike, Crimmin, & Chaplin, 2017).
Biodegradation Studies
Studies on the biodegradation of difluorobenzenes, including 1,2-Difluoro-4-iodobenzene, are significant in understanding the environmental impact of these compounds. They are used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. Research has explored the degradation capabilities of certain microbial strains, which is crucial for environmental remediation strategies (Moreira, Amorim, Carvalho, & Castro, 2009).
Photodissociation Dynamics
1,2-Difluoro-4-iodobenzene is studied for its UV photochemistry and photodissociation dynamics. Such studies are crucial in understanding the electronic structure and reactions of iodobenzenes under UV light, impacting areas like photochemical synthesis and material sciences (Murdock, Crow, Ritchie, & Ashfold, 2012).
Safety And Hazards
properties
IUPAC Name |
1,2-difluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSASJELKLBIMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369133 | |
Record name | 1,2-Difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4-iodobenzene | |
CAS RN |
64248-58-4 | |
Record name | 1,2-Difluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64248-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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